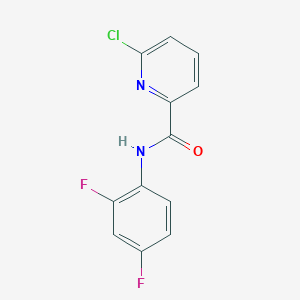
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene is a chemical compound with the molecular formula C9H5ClF2O It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of chlorine and fluorine atoms at specific positions on the chromane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene typically involves the use of starting materials such as 5,7-difluorochroman-4-one. One common method involves the asymmetric reduction of 5,7-difluorochroman-4-one in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This reaction is carried out under mild conditions, often at a controlled temperature of around 30°C, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene include:
- 5,7-Difluorochroman-4-one
- 4-Chloro-7-azaindole-3-carbaldehyde
- 5-Chloro-7-azaindole-3-carbaldehyde
Uniqueness
This compound is unique due to the specific positioning of chlorine and fluorine atoms on the chromane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H7ClF2O |
|---|---|
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H7ClF2O/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h3-4,6H,1-2H2 |
InChI-Schlüssel |
VZVCSAWPGVPTFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1Cl)C(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)


![6,11-Dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B8681009.png)
![N-Methyl-N-[4-picolyl]formamide](/img/structure/B8681020.png)

![(6S)-4-hydroxy-6-methyl-5,7a-dihydro-6H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8681034.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide](/img/structure/B8681042.png)




